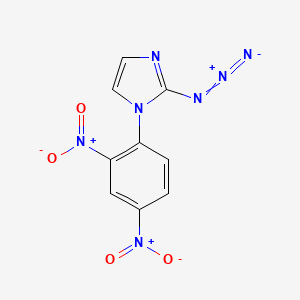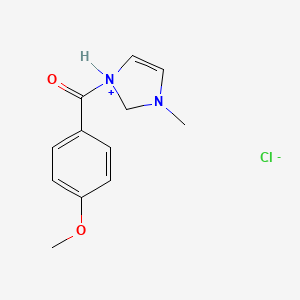
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxybenzoyl group attached to an imidazolium core, which imparts specific reactivity and functionality to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 4-methoxybenzoyl chloride with an imidazole derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of oxalyl chloride and N,N-dimethylformamide (DMF) as reagents, with the reaction taking place in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The imidazolium core can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Ammonia, amines, and thiols are common nucleophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield the corresponding amide derivative, while oxidation with potassium permanganate can produce the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can undergo nucleophilic addition-elimination reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoyl chloride: Shares the methoxybenzoyl group but lacks the imidazolium core.
4-Methoxybenzyl chloride: Similar structure but with a benzyl group instead of a benzoyl group.
4-Methoxybenzoic acid: Contains the methoxybenzoyl group but in the form of a carboxylic acid.
Uniqueness
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of both the methoxybenzoyl group and the imidazolium core. This combination imparts specific reactivity and functionality, making it valuable in various applications. Its ability to participate in diverse chemical reactions and its potential biological activity distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
61166-15-2 |
|---|---|
Molekularformel |
C12H15ClN2O2 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-13-7-8-14(9-13)12(15)10-3-5-11(16-2)6-4-10;/h3-8H,9H2,1-2H3;1H |
InChI-Schlüssel |
SFROHPBAPPTOIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C[NH+](C=C1)C(=O)C2=CC=C(C=C2)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
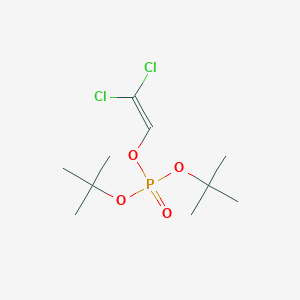
![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
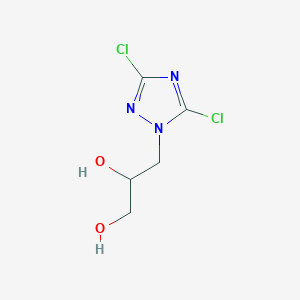



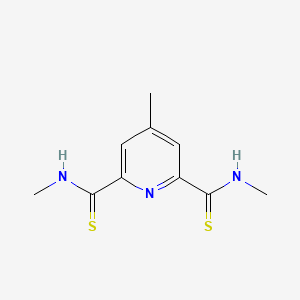
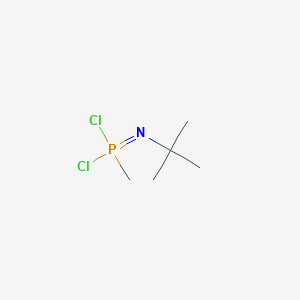


![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
